molecular formula C18H25BF3NO3 B12988565 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide

Cat. No.: B12988565
M. Wt: 371.2 g/mol
InChI Key: MMJWRBDRLTZKMI-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide is a complex organic compound that features a boronate ester and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide typically involves the formation of the boronate ester followed by the introduction of the pivalamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactor technology to achieve sustainable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester yields boronic acids, while reduction of the trifluoromethyl group can lead to the formation of difluoromethyl derivatives.

Scientific Research Applications

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s boronate ester group can interact with biological molecules, making it useful in biochemical assays and drug design.

    Medicine: Its unique structural features are explored for potential therapeutic applications, including as inhibitors of specific enzymes.

    Industry: The compound is utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylphenyl)pivalamide:

Uniqueness

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide is unique due to the presence of both the boronate ester and trifluoromethyl groups. This combination imparts distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C18H25BF3NO3

Molecular Weight

371.2 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C18H25BF3NO3/c1-15(2,3)14(24)23-13-10-11(18(20,21)22)8-9-12(13)19-25-16(4,5)17(6,7)26-19/h8-10H,1-7H3,(H,23,24)

InChI Key

MMJWRBDRLTZKMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(C)(C)C

Origin of Product

United States

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